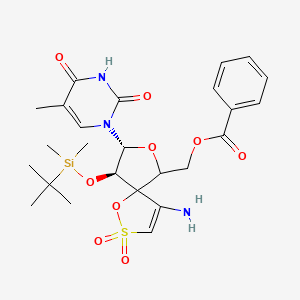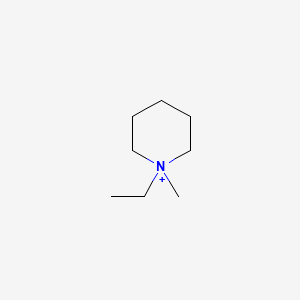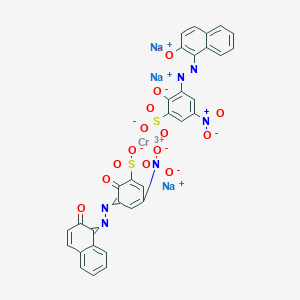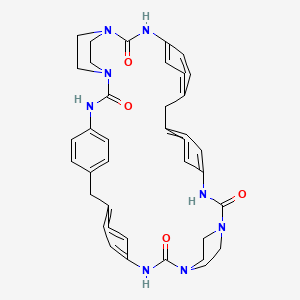
(1-(5'-O-Benzoyl-2'-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) is a complex organic molecule It is a derivative of thymine, a nucleobase found in DNA, and is modified with various protective groups and a spiro-linked oxathiole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves multiple steps:
Protection of Ribofuranose: The ribofuranose sugar is protected at the 2’ and 5’ positions using tert-butyldimethylsilyl and benzoyl groups, respectively.
Glycosylation: The protected ribofuranose is then glycosylated with thymine to form the nucleoside.
Spirocyclization: The nucleoside undergoes a spirocyclization reaction with 4-amino-1,2-oxathiole-2,2-dioxide to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): can undergo various chemical reactions, including:
Oxidation: The oxathiole ring can be oxidized to form sulfone derivatives.
Reduction: The oxathiole ring can also be reduced to form thiol derivatives.
Substitution: The protective groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Modified nucleosides with different protective groups.
科学的研究の応用
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) involves its interaction with molecular targets such as enzymes and nucleic acids. The spiro-linked oxathiole ring can interact with active sites of enzymes, potentially inhibiting their activity. The nucleoside moiety can also be incorporated into DNA or RNA, affecting their function and stability.
類似化合物との比較
(1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide): can be compared with other nucleoside analogs and spiro compounds:
Nucleoside Analogs: Compounds like zidovudine and lamivudine, which are used as antiviral drugs.
Spiro Compounds: Molecules like spirooxindoles, which have applications in medicinal chemistry.
The uniqueness of (1-(5’-O-Benzoyl-2’-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)thymine)-3’-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide) lies in its combination of a nucleoside with a spiro-linked oxathiole ring, providing a unique set of chemical and biological properties.
特性
分子式 |
C25H33N3O9SSi |
|---|---|
分子量 |
579.7 g/mol |
IUPAC名 |
[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-8-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-6-yl]methyl benzoate |
InChI |
InChI=1S/C25H33N3O9SSi/c1-15-12-28(23(31)27-20(15)29)21-19(36-39(5,6)24(2,3)4)25(17(26)14-38(32,33)37-25)18(35-21)13-34-22(30)16-10-8-7-9-11-16/h7-12,14,18-19,21H,13,26H2,1-6H3,(H,27,29,31)/t18?,19-,21+,25?/m0/s1 |
InChIキー |
YWKAPGQUAVZRFC-FDPQJJROSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)COC(=O)C4=CC=CC=C4)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







